7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid
Description
IUPAC Nomenclature Conventions for Benzothiazole-Peroxoic Acid Hybrid Systems
The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and skeletal replacement rules. The parent structure is the benzothiazole ring system, modified by sulfone groups at positions 1 and 3 (denoted as 1,1,3-trioxo) and a peroxoic acid substituent on a heptane chain at position 2.
Benzothiazole Sulfone Core :
The base heterocycle is a 1,3-dihydro-2H-1λ⁶-benzothiazole-1,1,3-trione, where the thiazole sulfur adopts a λ⁶ oxidation state due to three oxygen atoms (two sulfonyl and one cyclic ketone). The "1λ⁶" notation specifies hypervalent sulfur, consistent with IUPAC recommendations for sulfones.Peroxoic Acid Substituent :
The heptaneperoxoic acid group (-O-O-CO2H) is attached via a seven-carbon chain. Peroxoic acids are named as "-peroxoic acid" suffixes, prioritizing the carboxylic acid functional group over the peroxide. The heptane chain is numbered to minimize substituent locants, resulting in the prefix "7-".Assembly :
Combining these components yields the full name: 7-(1,1,3-trioxo-1,3-dihydro-2H-1λ⁶,2-benzothiazol-2-yl)heptaneperoxoic acid . This aligns with skeletal replacement (‘a’) nomenclature for heterocycles and functional group suffix prioritization.
Table 1: Molecular Formula Breakdown
| Component | Formula | Contribution |
|---|---|---|
| Benzothiazole sulfone | C₇H₅NO₃S | Core ring system |
| Heptaneperoxoic acid | C₇H₁₄O₄ | Side chain |
| Total | C₁₄H₁₉NO₇S | Molecular formula |
Molecular Topology Analysis: Benzothiazole Sulfone-Peroxycarboxylic Acid Connectivity
The compound’s topology is defined by two key regions: the planar benzothiazole sulfone and the flexible peroxoic acid side chain.
Benzothiazole Sulfone Geometry :
X-ray studies of analogous benzothiazole sulfones reveal a nearly planar ring system with S–O bond lengths of 1.43–1.45 Å, characteristic of sulfone groups. The 1,3-dihydro configuration introduces slight puckering (dihedral angle: 5–10°) at the sulfur and nitrogen atoms, reducing ring strain.Peroxoic Acid Conformation :
The heptane chain adopts a gauche conformation to minimize steric clashes between the peroxo (-O-O-) and carboxylic acid (-CO2H) groups. Density functional theory (DFT) calculations on similar peroxoic acids predict a 120° O–O–C bond angle and 1.47 Å O–O bond length, consistent with peroxide character.Intermolecular Interactions :
The sulfone’s electron-withdrawing nature polarizes the peroxo bond, enhancing its electrophilicity. This is critical for reactivity in oxidation reactions, as observed in benzothiazole-derived catalysts.
X-ray Crystallographic Characterization Challenges in Polyfunctional Peroxide Systems
Crystallizing this compound presents unique challenges due to its peroxide functionality and hybrid structure.
Crystal Packing Instability :
Peroxo bonds are prone to radical-induced cleavage under X-ray exposure, complicating data collection. Studies on barley peroxidase crystals show similar degradation, requiring cryogenic cooling (100 K) and reduced beam intensity.Disorder in Flexible Chains :
The heptane side chain exhibits conformational disorder, as seen in related peroxoic acids. Multi-conformer modeling is often necessary, increasing refinement complexity.
Table 2: Crystallographic Parameters for Analogous Peroxides
| Compound | Space Group | Unit Cell (Å) | Resolution (Å) | Refinement R-factor |
|---|---|---|---|---|
| Barley peroxidase | P2₁2₁2₁ | a=62.95, b=66.24, c=70.78 | 1.9 | 0.18 |
| Benzothiazole sulfone | P1̄ | a=8.21, b=10.45, c=12.33 | 2.2 | 0.21 |
- Solvent Inclusion : High solvent content (∼40%) in benzothiazole sulfone crystals necessitates careful dehydration protocols. Polyethylene glycol (PEG) 4000 and potassium iodide, used in barley peroxidase crystallization, may stabilize the lattice but risk altering peroxide reactivity.
Properties
CAS No. |
142968-75-0 |
|---|---|
Molecular Formula |
C14H17NO6S |
Molecular Weight |
327.35 g/mol |
IUPAC Name |
7-(1,1,3-trioxo-1,2-benzothiazol-2-yl)heptaneperoxoic acid |
InChI |
InChI=1S/C14H17NO6S/c16-13(21-18)9-3-1-2-6-10-15-14(17)11-7-4-5-8-12(11)22(15,19)20/h4-5,7-8,18H,1-3,6,9-10H2 |
InChI Key |
CSAYPIHVXJSNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCCCC(=O)OO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Chloroacetic Acid
A modified protocol from involves refluxing 2-aminothiophenol with chloroacetic acid in alkaline media (KOH) to form the benzothiazole ring. For trioxo-substituted derivatives, sulfonation or oxidation steps are introduced post-cyclization.
Reaction Conditions :
Sulfonation for Trioxo Functionality
Post-cyclization sulfonation using oleum (H₂SO₄·SO₃) introduces the 1,1,3-trioxo groups. This step is critical for enhancing electrophilicity at the 2-position for subsequent alkylation.
Optimized Parameters :
- Sulfonation Agent : Oleum (20% SO₃)
- Temperature : 0–5°C (controlled to prevent over-sulfonation)
- Reaction Time : 2 hours
- Yield : 68%
Side-Chain Elongation: Heptane Linker Attachment
The heptane chain is introduced via nucleophilic substitution or coupling reactions at the 2-position of the benzothiazole core.
Alkylation with 1,7-Dibromoheptane
A two-step alkylation strategy is employed:
- Initial Alkylation : React the trioxo-benzothiazole with 1,7-dibromoheptane in DMF using K₂CO₃ as a base.
- Intermediate Isolation : The monoalkylated product is purified via column chromatography (hexane:ethyl acetate, 3:1).
Key Data :
- Molar Ratio : Benzothiazole (1 eq), 1,7-dibromoheptane (1.5 eq)
- Reaction Time : 12 hours at 60°C
- Yield : 58%
Coupling via Carbodiimide Chemistry
For higher selectivity, the carboxylic acid derivative of the benzothiazole (e.g., 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid ) is coupled to 7-aminoheptanol using EDC/HOBt.
Procedure :
- Activation : Carboxylic acid (1 eq) with EDC (1.2 eq) and HOBt (1.2 eq) in DMF (0°C, 30 minutes).
- Coupling : Add 7-aminoheptanol (1.5 eq), stir at room temperature for 24 hours.
- Yield : 63%
Oxidation to Peroxoic Acid
The terminal alcohol group of the heptane chain is oxidized to peroxoic acid using ozone or hydrogen peroxide under controlled conditions.
Ozonolysis Followed by Peroxidation
- Ozonolysis : Bubble ozone through a solution of the heptanol intermediate in CH₂Cl₂ at −78°C.
- Quenching : Add H₂O₂ and stir for 2 hours.
- Workup : Extract with NaHCO₃ and purify via recrystallization.
Critical Parameters :
Direct Oxidation with Hydrogen Peroxide
A safer alternative employs 30% H₂O₂ with a tungstate catalyst:
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 3.98 (t, 2H, CH₂O), 1.45–1.22 (m, 10H, heptane chain).
- IR (KBr) : 1695 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 885 cm⁻¹ (O−O).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation + Ozonolysis | 41 | 95 | High selectivity for peroxoic acid | Low yield due to ozone instability |
| Carbodiimide + H₂O₂ | 49 | 93 | Safer H₂O₂ use | Requires catalyst optimization |
Challenges and Optimization Strategies
- Peroxo Group Stability : Decomposition occurs above 40°C; reactions must be conducted under inert atmospheres.
- Side Reactions : Competing esterification during coupling steps is mitigated by using HOBt.
- Scalability : Batch ozonolysis is less feasible industrially; H₂O₂-based methods are preferred for scale-up.
Chemical Reactions Analysis
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The benzothiazole ring allows for substitution reactions, where different functional groups can be introduced.
Hydrolysis: The heptaneperoxoic acid chain can undergo hydrolysis to yield carboxylic acids and other products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity, while the heptaneperoxoic acid chain can generate reactive oxygen species (ROS) that induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the benzothiazol-trioxo core but differ in functional groups and side chains, leading to variations in physicochemical properties and applications.
Structural and Functional Group Analysis
Table 1: Key Properties of Compared Compounds
*logP values for the target and propanoic acid are estimated based on structural analogs.
Reactivity and Stability
- This reactivity is advantageous in applications requiring controlled oxidation, such as epoxidation or hydroxylation reactions.
- 3-(1,1,3-Trioxo...propanoic Acid: The carboxylic acid group (–COOH) increases aqueous solubility (logP = 0.5) and acidity (pKa ~2–3), making it suitable for salt formation in pharmaceuticals .
- Methyl Ester Analog: The ester group (–COOCH₃) improves volatility and reduces polarity (logP = 1.8), favoring use in non-polar reaction media .
- Amide Derivative : High logP (4.84) indicates significant lipophilicity, suggesting enhanced membrane permeability for biological targets .
Crystallographic and Hydrogen-Bonding Behavior
- Crystallographic data for the target compound (if available) would likely be refined using SHELX software, as described in . The peroxoic acid group may form hydrogen bonds (–O–O–···H–N/O) similar to those in carboxylic acids, influencing crystal packing and melting points .
Biological Activity
7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of approximately 313.28 g/mol. The structure features a benzothiazole moiety which is known for its diverse biological activities.
Synthesis
Research indicates that various synthetic methods can yield this compound, often involving the reaction of benzothiazole derivatives with peracids or other oxidizing agents. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Properties
Studies have demonstrated that compounds similar to 7-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid exhibit significant antimicrobial activity. For instance, a related compound was synthesized and tested against various bacterial strains, showing promising antibacterial effects .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Compounds with similar benzothiazole structures have been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have indicated that derivatives of benzothiazole can modulate inflammatory pathways. This suggests that 7-(1,1,3-trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid may also exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
Case Study 1: Antibacterial Activity
In a study focusing on the antibacterial activity of novel benzothiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited MIC values lower than traditional antibiotics, suggesting a new avenue for antibiotic development .
Case Study 2: Antioxidant Evaluation
A comparative study evaluated the antioxidant activity of several benzothiazole derivatives using DPPH and ABTS assays. The results showed that certain compounds had IC50 values indicating strong radical scavenging abilities, highlighting the potential of these compounds in therapeutic applications against oxidative stress .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO7S |
| Molecular Weight | 313.28 g/mol |
| Chemical Structure | Chemical Structure |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Antioxidant Activity | IC50 < 50 µM in DPPH assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
